2,3,4-Tribromo-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tribromo-6-nitrophenol is an aromatic compound characterized by the presence of three bromine atoms and one nitro group attached to a phenol ring. This compound is part of the broader class of nitrophenols, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromo-6-nitrophenol typically involves a multi-step process:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tribromo-6-nitrophenol undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing nature of the nitro group, the compound is reactive towards electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Oxidation: The phenol ring can undergo oxidation reactions, leading to the formation of quinones.
Common Reagents and Conditions
Nitration: Concentrated nitric acid.
Bromination: Bromine in the presence of a catalyst.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin and hydrochloric acid.
Major Products Formed
Aminophenols: Formed through the reduction of the nitro group.
Scientific Research Applications
2,3,4-Tribromo-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4-Tribromo-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group and bromine atoms contribute to its reactivity and ability to form complexes with biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but lacks the nitro group.
2,4-Dinitrophenol: Contains two nitro groups but no bromine atoms.
2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups and is known for its explosive properties
Uniqueness
2,3,4-Tribromo-6-nitrophenol is unique due to the combination of three bromine atoms and one nitro group on the phenol ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H2Br3NO3 |
---|---|
Molecular Weight |
375.80 g/mol |
IUPAC Name |
2,3,4-tribromo-6-nitrophenol |
InChI |
InChI=1S/C6H2Br3NO3/c7-2-1-3(10(12)13)6(11)5(9)4(2)8/h1,11H |
InChI Key |
GYMKUDYZKOLOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.